5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride
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Overview
Description
5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride: is a chemical compound with the molecular formula C11H11BrN2·HCl. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride typically involves the bromination of N,N-dimethylisoquinolin-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the isoquinoline ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Oxidized isoquinoline compounds.
Reduction Products: Reduced isoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-Bromoisoquinolin-1-amine
- N,N-Dimethylisoquinolin-1-amine
- 5-Chloro-N,N-dimethylisoquinolin-1-amine
Comparison: 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is unique due to the presence of both bromine and dimethylamine groups on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. For example, the bromine atom can participate in specific halogen bonding interactions, while the dimethylamine group can influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
5-bromo-N,N-dimethylisoquinolin-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11;/h3-7H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWBALFYWLPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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